molecular formula C23H25N3O4S2 B2737600 N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 923488-15-7

N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2737600
CAS No.: 923488-15-7
M. Wt: 471.59
InChI Key: IVMWHNLEKGGIRW-UHFFFAOYSA-N
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Description

“N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a chemical compound that has been studied for its potential pharmacological activities . It is related to a class of compounds known as thiazoles, which are important heterocyclic compounds exhibiting a wide range of biological activities .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 3-amino-3-thioxopropanamides with α-bromoketones, affording substituted thiazol-2-yl-acetamides . Another study reported the synthesis of similar compounds via Schiff bases reduction route .


Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray diffraction . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the reaction of 3-amino-3-thioxopropanamides with α-bromoketones . Further studies are needed to fully understand the chemical reactions specific to “this compound”.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Thiazole derivatives have been synthesized and shown to exhibit antimicrobial and antifungal activities. For instance, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives displayed weak to moderate antibacterial activity against Gram-negative bacteria, as well as antifungal activity, particularly against Candida albicans (Alhameed et al., 2019). These findings suggest that N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide could potentially be explored for its antimicrobial properties, given the structural similarities.

Cancer Research

Compounds with the thiazole moiety have been explored for their cytotoxic activity against cancer cells. For example, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting a potential area of research for related compounds in oncology (Hassan et al., 2014).

Anti-Inflammatory Agents

Research has also been conducted on thiazole derivatives as potential anti-inflammatory agents. A study synthesized a series of aminothiazoles and evaluated them for anti-inflammatory activities, demonstrating the potential of thiazole compounds in developing new anti-inflammatory drugs (Thabet et al., 2011).

Corrosion Inhibition

Thiazole derivatives have been investigated for their role in corrosion inhibition. For example, certain thiazole compounds showed promise as inhibitors for the corrosion of mild steel in acidic solutions, indicating an industrial application for these chemicals in protecting metals against corrosion (Khaled & Amin, 2009).

Mechanism of Action

The mechanism of action of related compounds involves their interaction with various biological targets. For instance, one study found that certain thiazole derivatives displayed good docking score within the binding pocket of selected proteins, suggesting potential as lead compounds for rational drug designing . Another study reported that a related compound, ML277, is a potent activator of KCNQ1 channels .

Future Directions

The future directions for research on “N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” and related compounds could involve further exploration of their pharmacological activities, as well as detailed studies on their synthesis, molecular structure, and mechanism of action . These compounds could potentially be used as lead compounds for rational drug designing .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-16-3-9-20(10-4-16)32(28,29)26-13-11-18(12-14-26)22(27)25-23-24-21(15-31-23)17-5-7-19(30-2)8-6-17/h3-10,15,18H,11-14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMWHNLEKGGIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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